(S)-3-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid
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Overview
Description
(S)-3-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a methoxyphenyl group and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 4-methoxybenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. These reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while reduction of the imidazolidinone ring can produce more saturated imidazolidine compounds.
Scientific Research Applications
(S)-3-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazolidinone derivatives and methoxyphenyl-containing compounds, such as:
- 4-methoxyphenylacetic acid
- 2,5-dioxoimidazolidine-4-carboxylic acid
- 4-methoxyphenylalanine
Uniqueness
What sets (S)-3-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)propanoic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[(4S)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-20-9-4-2-8(3-5-9)15-12(18)10(14-13(15)19)6-7-11(16)17/h2-5,10H,6-7H2,1H3,(H,14,19)(H,16,17)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUCVHJYNICEAE-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)[C@@H](NC2=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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